Cas no 2158520-04-6 (3-amino-1,1-diethyl-3-methylurea)

3-amino-1,1-diethyl-3-methylurea Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1,1-diethyl-3-methylurea
- 2158520-04-6
- EN300-1275978
-
- Inchi: 1S/C6H15N3O/c1-4-9(5-2)6(10)8(3)7/h4-5,7H2,1-3H3
- InChI Key: YSNQUYNKKIPTQL-UHFFFAOYSA-N
- SMILES: O=C(N(C)N)N(CC)CC
Computed Properties
- Exact Mass: 145.121512110g/mol
- Monoisotopic Mass: 145.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 49.6Ų
3-amino-1,1-diethyl-3-methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275978-0.5g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 0.5g |
$905.0 | 2023-06-08 | ||
Enamine | EN300-1275978-100mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1275978-250mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 250mg |
$642.0 | 2023-10-01 | ||
Enamine | EN300-1275978-10000mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1275978-0.25g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 0.25g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-1275978-5.0g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 5g |
$2732.0 | 2023-06-08 | ||
Enamine | EN300-1275978-50mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1275978-5000mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1275978-2.5g |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 2.5g |
$1848.0 | 2023-06-08 | ||
Enamine | EN300-1275978-500mg |
3-amino-1,1-diethyl-3-methylurea |
2158520-04-6 | 500mg |
$671.0 | 2023-10-01 |
3-amino-1,1-diethyl-3-methylurea Related Literature
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on 3-amino-1,1-diethyl-3-methylurea
Introduction to 3-amino-1,1-diethyl-3-methylurea (CAS No. 2158520-04-6)
3-amino-1,1-diethyl-3-methylurea, identified by the Chemical Abstracts Service Number (CAS No.) 2158520-04-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the urea derivative class, a group of molecules widely recognized for their diverse biological activities and synthetic utility. The structural features of 3-amino-1,1-diethyl-3-methylurea, including its amino and urea functional groups, as well as its alkyl substituents, make it a promising candidate for further exploration in drug discovery and material science applications.
The synthesis and characterization of 3-amino-1,1-diethyl-3-methylurea have been subjects of considerable interest in recent years. Researchers have been particularly focused on developing efficient synthetic routes that yield high purity and yield, which are critical for industrial-scale production. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution reactions have been employed to optimize the synthesis process. These methods not only enhance the efficiency of producing 3-amino-1,1-diethyl-3-methylurea but also contribute to the broader understanding of urea derivatives' reactivity patterns.
One of the most compelling aspects of 3-amino-1,1-diethyl-3-methylurea is its potential biological activity. Urea derivatives are well-documented for their role as pharmacophores in various therapeutic agents. The presence of multiple functional groups in 3-amino-1,1-diethyl-3-methylurea allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemistry. Recent studies have highlighted its potential in inhibiting certain enzymes and receptors involved in inflammatory and metabolic disorders. For instance, preliminary in vitro studies suggest that 3-amino-1,1-diethyl-3-methylurea may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the pathogenesis of inflammation.
The structural motif of 3-amino-1,1-diethyl-3-methylurea also lends itself to further derivatization, enabling the creation of novel analogs with enhanced pharmacological properties. By modifying the alkyl substituents or introducing additional functional groups, researchers can fine-tune the compound's bioactivity and selectivity. This flexibility is particularly valuable in drug development pipelines where optimizing potency and minimizing side effects are paramount.
In addition to its pharmaceutical applications, 3-amino-1,1-diethyl-3-methylurea has shown promise in material science research. Its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis and coordination chemistry. These complexes can be employed in various industrial processes, including polymerization reactions and organic transformations. The compound's unique electronic properties also make it attractive for use in designing new materials with tailored optical and electronic characteristics.
The investigation into 3-amino-1,1-diethyl-3-methylurea has been supported by computational studies that provide insights into its molecular interactions and mechanistic pathways. Molecular modeling techniques have been instrumental in predicting how this compound might bind to biological targets and how its structure might influence its reactivity. These computational approaches complement experimental efforts by offering a rapid and cost-effective means of screening potential drug candidates.
As research continues to unfold, the applications of 3-amino-1,1-diethyl-3-methylurea are expected to expand further. Collaborative efforts between academia and industry are likely to drive innovation in both pharmaceuticals and materials science. The compound's unique properties position it as a valuable building block for future discoveries, underscoring the importance of continued investment in fundamental research.
In conclusion, 3-amino-1,1-diethyl-3-methylurea (CAS No. 2158520-04-6) represents a significant advancement in organic chemistry with far-reaching implications for health care and technology. Its multifaceted utility spans from drug development to material innovation, making it a cornerstone of modern chemical research. As scientists delve deeper into its potential, 2158520-04-6 is poised to play an increasingly pivotal role in shaping the future of science and industry.
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